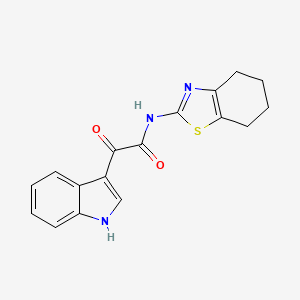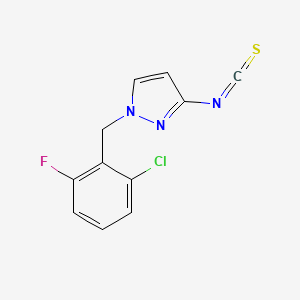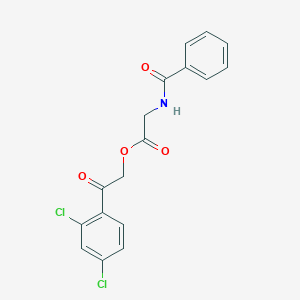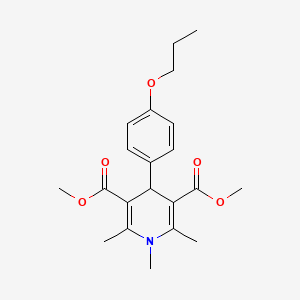
2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both an indole and a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, along with the benzothiazole ring, known for its diverse pharmacological properties, makes this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzothiazole Derivative: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives under dehydrating conditions.
Coupling Reaction: The indole and benzothiazole derivatives are then coupled through an acylation reaction, where the indole derivative is reacted with an acyl chloride or anhydride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles and electrophiles.
Major Products
Oxidation Products: Various oxidized derivatives of the indole and benzothiazole rings.
Reduction Products: Alcohol derivatives of the compound.
Substitution Products: Substituted derivatives at the indole and benzothiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in key biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the benzothiazole ring, potentially resulting in different biological activities.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Lacks the indole ring, which may affect its pharmacological properties.
Uniqueness
The combination of the indole and benzothiazole rings in 2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide provides a unique structural framework that may confer distinct biological activities and pharmacological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(11-9-18-12-6-2-1-5-10(11)12)16(22)20-17-19-13-7-3-4-8-14(13)23-17/h1-2,5-6,9,18H,3-4,7-8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJFUYARPQXHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl 2-methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4715873.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4715880.png)
![1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4715883.png)
![methyl 3-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4715909.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4715927.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4715936.png)


![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4715953.png)
methanone](/img/structure/B4715962.png)

![5-[(Z)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE](/img/structure/B4715978.png)

